{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid
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Overview
Description
{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid typically involves multiple steps starting from acyclic starting materials. One common route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting benzylidene acetones with ammonium thiocyanates, followed by ring closure and aromatization.
Substitution reactions: Introduction of the methyl and phenyl groups at the desired positions on the pyrimidine ring.
Oxidation and methylation: Oxidation to form methylsulfonyl compounds and subsequent S-methylation.
Formation of the acetic acid moiety: This involves the reaction of the pyrimidine derivative with suitable reagents to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activities.
2-Aminopyrimidine derivatives: These compounds also contain a pyrimidine ring and have shown antitrypanosomal and antiplasmodial activities.
Uniqueness
{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural uniqueness may confer distinct biological and chemical properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-3-5-11(6-4-9)14-15-10(2)7-12(16-14)19-8-13(17)18/h3-7H,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXHBLBNOQYKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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